
7-Bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate: is a chemical compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate typically involves the bromination of 5,6,7,8-tetrahydroquinoline followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The acetylation step involves the reaction of the brominated product with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 5,6,7,8-tetrahydroquinolin-8-yl acetate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 5,6,7,8-Tetrahydroquinolin-8-yl acetate.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: 7-Bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its structure can be modified to create analogs that may exhibit specific biological activities .
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. It may serve as a scaffold for the development of new therapeutic agents targeting various diseases .
Industry: The compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of 7-Bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and acetate group may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinoline: A parent compound without the bromine and acetate groups.
3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol: A similar compound with a hydroxyl group instead of an acetate group.
5,6,7,8-Tetrahydroisoquinoline: A structurally related compound with a different ring system.
Uniqueness: 7-Bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate is unique due to the presence of both a bromine atom and an acetate group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
(7-bromo-5,6,7,8-tetrahydroquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H12BrNO2/c1-7(14)15-11-9(12)5-4-8-3-2-6-13-10(8)11/h2-3,6,9,11H,4-5H2,1H3 |
InChI Key |
NBKXPEXZHVCTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(CCC2=C1N=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


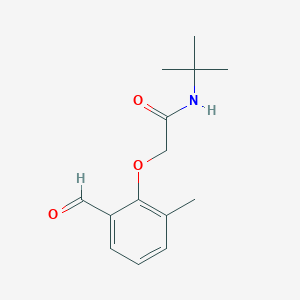
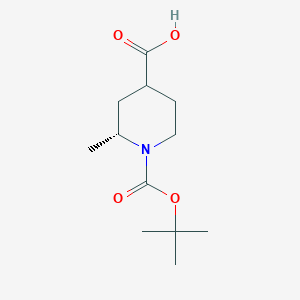
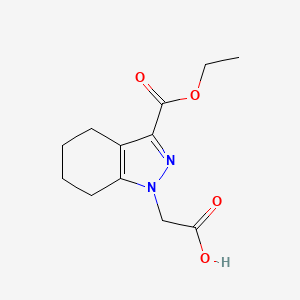
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12996009.png)

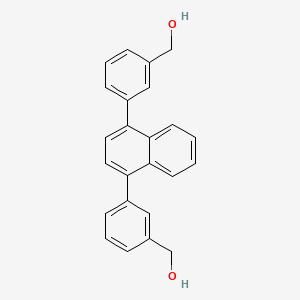
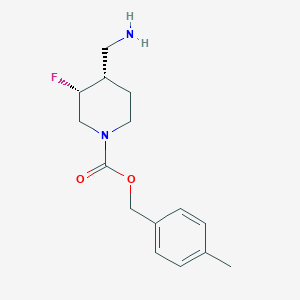

![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B12996053.png)
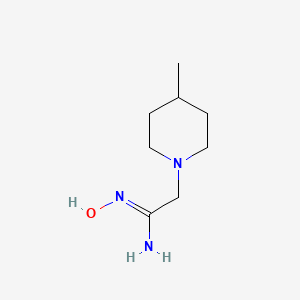
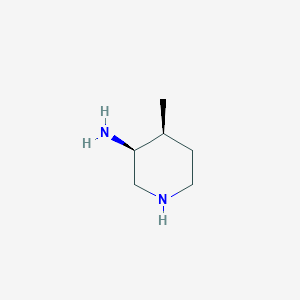

![2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12996073.png)
![2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B12996084.png)
